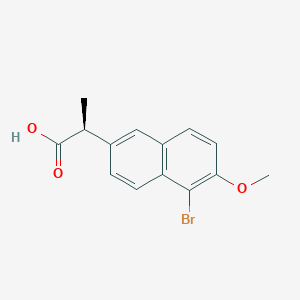
6-叔丁基-4-(甲基氨基)-3-(甲硫基)-1,2,4-三嗪-5(4H)-酮
描述
6-tert-Butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as 6-TB-MAMT, is a synthetic molecule that has been used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is composed of three rings of atoms. 6-TB-MAMT has been studied for its potential in a variety of scientific fields, including biochemistry, pharmacology, and material science.
科学研究应用
光动力学研究
研究表明,类似6-叔丁基-4-(甲基氨基)-3-(甲硫基)-1,2,4-三嗪-5(4H)-酮的化合物的去氨基化反应受到氧气和水等因素的影响。这些发现为了解这类化合物在环境条件下的行为提供了见解,对它们在各种应用中的使用具有重要意义 (Parlar & Pletsch, 1988)。
抗菌活性
合成的1,2,4-三嗪衍生物,包括基于6-叔丁基-4-(甲基氨基)-3-(甲硫基)-1,2,4-三嗪-5(4H)-酮的衍生物,已经表现出对革兰氏阳性和革兰氏阴性菌株具有有效的抗菌性能,突显了它们在医疗和农业领域潜在的用途 (Malik & Patel, 2017)。
除草剂机制
研究已经将类似于6-叔丁基-4-(甲基氨基)-3-(甲硫基)-1,2,4-三嗪-5(4H)-酮的草甘膦的分子作用与光合作用过程中电子载体系统的抑制联系起来。这一发现对于理解这类化合物作为除草剂的功能及其环境影响至关重要 (Muñoz, Martínez-Martínez, Ros‐Barceló, & Pedreño, 1990)。
杀幼虫和抗菌效果
1,2,4-三嗪-5(4H)-酮的新颖衍生物显示出有希望的杀幼虫和抗菌活性。这表明在控制蚊虫种群和管理细菌感染方面具有潜在的应用 (Kumara et al., 2015)。
环境相互作用
了解6-叔丁基-4-(甲基氨基)-3-(甲硫基)-1,2,4-三嗪-5(4H)-酮与土壤pH等环境因素的相互作用至关重要。研究表明,相关化合物的微生物降解和迁移受土壤pH水平的显著影响 (Ladlie, Meggitt, & Penner, 1976)。
作用机制
Target of Action:
N-Methyl Metribuzin primarily targets photosystem II (PSII) in plants. PSII plays a crucial role in photosynthesis by capturing light energy and initiating electron transport. Specifically, N-Methyl Metribuzin competes with plastoquinone at the QB-binding site on the D1 protein within PSII. This competition inhibits electron transport from QA to QB, leading to photooxidation and ultimately causing plant death .
Action Environment:
Environmental factors significantly influence N-Methyl Metribuzin’s efficacy and stability:
生化分析
Biochemical Properties
N-Methyl Metribuzin plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of photosystem II (PSII) in plants, which is essential for the photosynthetic process . This inhibition occurs through binding interactions with the D1 protein of the PSII complex, preventing the transfer of electrons and ultimately leading to the disruption of photosynthesis. Additionally, N-Methyl Metribuzin interacts with cytochrome P450 enzymes, which are involved in the detoxification processes in plants .
Cellular Effects
N-Methyl Metribuzin exerts significant effects on various types of cells and cellular processes. In plant cells, it disrupts the photosynthetic machinery, leading to reduced chlorophyll content and impaired energy production . This compound also influences cell signaling pathways by affecting the expression of genes involved in stress responses and metabolic processes. In animal cells, N-Methyl Metribuzin has been shown to induce oxidative stress, leading to cellular damage and apoptosis . The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and disruption of normal metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N-Methyl Metribuzin involves its binding interactions with specific biomolecules. The compound binds to the D1 protein of the PSII complex in plants, inhibiting electron transfer and disrupting the photosynthetic process . Additionally, N-Methyl Metribuzin interacts with cytochrome P450 enzymes, leading to the inhibition of their activity and affecting the detoxification processes . These interactions result in changes in gene expression, particularly those involved in stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl Metribuzin have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over time, N-Methyl Metribuzin undergoes degradation, leading to the formation of various metabolites. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained inhibition of photosynthesis in plants and prolonged oxidative stress in animal cells .
Dosage Effects in Animal Models
The effects of N-Methyl Metribuzin vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress and minimal cellular damage . At higher doses, N-Methyl Metribuzin causes significant toxicity, leading to severe oxidative stress, cellular apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. These findings highlight the importance of dosage regulation in the use of N-Methyl Metribuzin.
Metabolic Pathways
N-Methyl Metribuzin is involved in several metabolic pathways, particularly those related to detoxification and stress responses. The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism . These enzymes facilitate the conversion of N-Methyl Metribuzin into various metabolites, which are then further processed and excreted. The metabolic pathways of N-Methyl Metribuzin also involve the activation of defense mechanisms in response to the compound’s presence .
Transport and Distribution
The transport and distribution of N-Methyl Metribuzin within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, the compound is transported to the chloroplasts, where it exerts its inhibitory effects on the photosynthetic machinery . In animal cells, N-Methyl Metribuzin is distributed to various tissues, with a preference for organs involved in detoxification, such as the liver . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
N-Methyl Metribuzin exhibits specific subcellular localization, which affects its activity and function. In plant cells, the compound is primarily localized in the chloroplasts, where it inhibits the PSII complex . This localization is facilitated by targeting signals that direct N-Methyl Metribuzin to the chloroplasts. In animal cells, the compound is found in various subcellular compartments, including the mitochondria and endoplasmic reticulum . Post-translational modifications and binding interactions with specific proteins influence its subcellular distribution and activity.
属性
IUPAC Name |
6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFWXRSTOLHNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538663 | |
| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56742-45-1 | |
| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
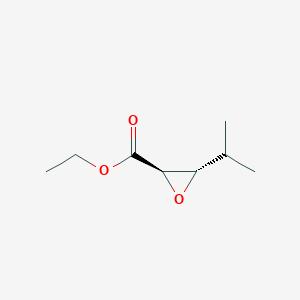
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)

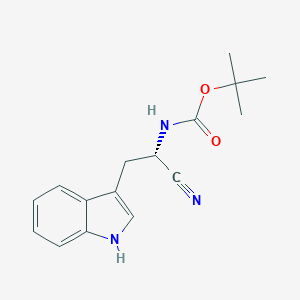
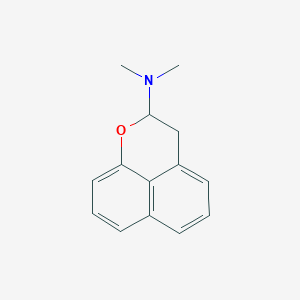
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
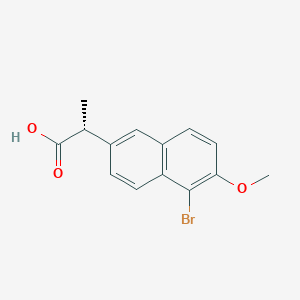
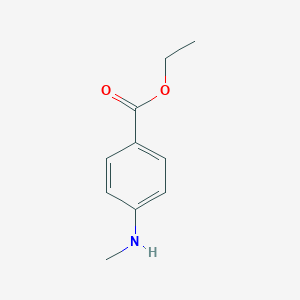

![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)

